1-[(1Z)-2-bromoethenyl]-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-[(1Z)-2-bromoethenyl]-4-fluorobenzene typically involves the bromination of 4-fluorostyrene. The reaction is carried out under controlled conditions to ensure the formation of the desired (1Z)-isomer. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(1Z)-2-bromoethenyl]-4-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-[(1Z)-2-bromoethenyl]-4-fluorobenzene can be compared with other similar compounds, such as:
4-fluorostyrene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-bromo-4-fluorobenzene: Lacks the double bond, affecting its reactivity in addition reactions.
2-bromo-4-fluorotoluene: Contains a methyl group, altering its physical and chemical properties. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and a double bond, which imparts distinct reactivity and applications.
Eigenschaften
Molekularformel |
C8H6BrF |
---|---|
Molekulargewicht |
201.04 g/mol |
IUPAC-Name |
1-[(Z)-2-bromoethenyl]-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5- |
InChI-Schlüssel |
GSOVTFWJZJYQSY-WAYWQWQTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\Br)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.